2-Methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one
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Overview
Description
2-Methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one is a synthetic organic compound that features a pyranone ring substituted with a methoxy group linked to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions (e.g., NaOH in DMSO) at ambient temperature.
Attachment of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy precursor reacts with an intermediate compound containing a leaving group.
Construction of the Pyranone Ring: The final step involves the cyclization of the intermediate to form the pyranone ring, which can be achieved through various cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the substituents on the pyranone or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects could be explored for treating various diseases.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA Interaction: The compound might bind to DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one: Similar structure but with a different substituent on the oxadiazole ring.
2-Methyl-5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one: Another analog with an ethyl group instead of a propyl group.
Uniqueness
2-Methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other analogs might not be as effective.
Properties
IUPAC Name |
2-methyl-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-7(2)12-13-11(18-14-12)6-17-10-5-16-8(3)4-9(10)15/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYFKDUSBPHGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC2=NC(=NO2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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